2-methoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide
Description
2-Methoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide (molecular formula: C24H19NO5, molecular weight: 401.41 g/mol) is a benzamide derivative featuring a benzofuran core substituted with a 4-methoxybenzoyl group at position 2 and a 2-methoxybenzamide moiety at position 3. Its structure is characterized by two methoxy groups, which influence electronic properties and solubility.
Properties
IUPAC Name |
2-methoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-28-16-13-11-15(12-14-16)22(26)23-21(17-7-3-6-10-20(17)30-23)25-24(27)18-8-4-5-9-19(18)29-2/h3-14H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXBZRZVIDMNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “2-methoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide” are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Biological Activity
2-Methoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide, with the molecular formula C24H19NO5 and a molecular weight of 401.41 g/mol, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C24H19NO5 |
| Molecular Weight | 401.41 g/mol |
| CAS Number | 630052-25-4 |
| Structure | Chemical Structure |
While specific mechanisms for this compound are not fully elucidated, it is hypothesized that its activity may involve interactions similar to other benzamide derivatives. These compounds often engage in nucleophilic addition-elimination reactions that can modulate various cellular pathways.
Biological Activity
Research has indicated that benzofuran derivatives exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The following sections detail findings related to the specific biological activities of this compound.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of benzofuran derivatives. For instance, compounds structurally related to this compound have shown promise in inhibiting the proliferation of various cancer cell lines:
- Hepatocellular Carcinoma (HCC) : A study demonstrated that related benzofuran derivatives significantly suppressed the viability and migration of Huh7 cells (a human HCC cell line). The compound was found to downregulate epithelial–mesenchymal transition markers such as vimentin and MMP9 while upregulating E-cadherin, indicating a potential role in metastasis inhibition .
Case Studies
- Hepatocellular Carcinoma Study : In vitro assays showed that treatment with benzofuran derivatives led to a significant decrease in cell viability (IC50 values around 38.15 μM at 48 hours) in Huh7 cells, indicating strong anti-cancer properties .
- Mechanistic Insights : The study also revealed that these compounds could inhibit migration and invasion in cancer cells by affecting integrin signaling pathways and downregulating p53 protein levels .
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomerism: 2-Methoxy vs. 3-Methoxy Substitution
The 3-methoxy isomer (3-methoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide, CID 1051477) shares the same molecular formula but differs in the methoxy group’s position on the benzamide ring. Key differences include:
- Synthetic Accessibility : Derivatives with methoxy groups in varying positions (e.g., 2-, 3-, or 4-methoxy) are commonly synthesized, as seen in , which lists multiple methoxy-substituted benzamides with yields >95% .
Table 1: Comparison of Methoxy-Substituted Benzamides
Core Heterocycle Modifications
Replacing the benzofuran core with benzoxazole () or chromene () significantly alters physicochemical and biological properties:
- Benzoxazole Derivative (1g) : Features a benzoxazole ring instead of benzofuran, with a 4-methylpiperazinyl group. This compound has a higher melting point (210.4–210.8 °C ) and a 75.75% synthesis yield, suggesting enhanced thermal stability compared to benzofuran-based analogues .
- Chromene-Based Analogues (): Compounds like 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide incorporate a chromene ring, which may confer distinct photochemical properties .
Substituent Variations on the Benzoyl Group
Key Research Findings and Implications
Positional Isomerism : The 2-methoxy substitution on benzamide may offer steric advantages in target binding compared to the 3-methoxy isomer, though experimental validation is needed.
Heterocycle Choice : Benzofuran cores are less thermally stable but more synthetically versatile than benzoxazoles or chromenes.
Functional Group Impact : Electron-donating groups (e.g., methoxy) improve solubility, while halogen substituents enhance electrophilicity for reactions like Suzuki coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
